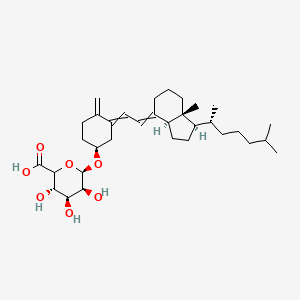

Cholecalciferol Glucuronide

Vue d'ensemble

Description

Cholecalciferol Glucuronide is a metabolite of Cholecalciferol, commonly known as Vitamin D3. This compound is formed through the process of glucuronidation, where Cholecalciferol is conjugated with glucuronic acid. This transformation increases the water solubility of Cholecalciferol, facilitating its excretion from the body. This compound plays a significant role in the metabolism and regulation of Vitamin D3 levels in the human body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cholecalciferol Glucuronide involves the enzymatic conjugation of Cholecalciferol with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH, with the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to enhance the efficiency and yield of the glucuronidation reaction. The reaction mixture is then subjected to purification steps, such as chromatography, to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Cholecalciferol Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of free Cholecalciferol. Oxidation reactions can further modify the Cholecalciferol backbone, producing various oxidized metabolites.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Free Cholecalciferol and glucuronic acid.

Oxidation: Various oxidized forms of Cholecalciferol, depending on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability Studies

Cholecalciferol glucuronide is essential in understanding the pharmacokinetics of vitamin D. Recent studies have demonstrated that the bioavailability of cholecalciferol can be significantly affected by dietary components and absorption mechanisms. For example, research involving animal models has shown that the presence of dietary fats enhances the absorption of cholecalciferol, while certain phytosterols can inhibit its bioavailability .

| Study | Findings |

|---|---|

| Silva & Furlanetto (2018) | Demonstrated that fat malabsorption impairs vitamin D absorption in mice, highlighting the importance of dietary fats in enhancing bioavailability. |

| Patel et al. (2020) | Investigated pharmacokinetics of different cholecalciferol formulations in dogs, finding comparable serum concentrations across formulations. |

Role in Vitamin D Metabolism

This compound serves as a significant metabolite in the metabolic pathway of vitamin D. It is involved in the regulation of serum levels and may influence various biological functions through its conjugated forms. Studies have shown that both sulfate and glucuronide conjugates can undergo deconjugation, affecting local steroid action within tissues .

Analytical Chemistry

The analysis of this compound is critical for assessing vitamin D status in clinical settings. New analytical techniques have been developed to measure both unconjugated and conjugated forms of vitamin D metabolites effectively. These methods often utilize enzymatic hydrolysis to improve measurement accuracy .

| Technique | Description |

|---|---|

| LC-MS/MS | A method used for quantifying cholecalciferol and its metabolites in serum, allowing for precise pharmacokinetic studies. |

| Enzymatic Deconjugation | Utilizes sulfatase and beta-glucuronidase to convert conjugated forms back to their active forms for analysis. |

Case Study 1: Vitamin D Deficiency and this compound Levels

A study analyzed the serum levels of this compound in patients with vitamin D deficiency. The results indicated that supplementation with cholecalciferol led to increased levels of both unconjugated and glucuronidated forms, suggesting a potential therapeutic role for this compound in managing deficiency states .

Case Study 2: Effects on Bone Health

Research has indicated that this compound may play a role in bone metabolism. In vitro studies demonstrated that this metabolite could influence osteoblast activity, potentially aiding in bone formation processes .

Mécanisme D'action

Cholecalciferol Glucuronide exerts its effects primarily through its role in the metabolism of Vitamin D3. The glucuronidation process enhances the water solubility of Cholecalciferol, facilitating its excretion from the body. This regulation helps maintain optimal levels of Vitamin D3, which is crucial for calcium and phosphate homeostasis, bone health, and immune function. The molecular targets involved include the Vitamin D receptor and various enzymes in the glucuronidation pathway.

Comparaison Avec Des Composés Similaires

Calcidiol Glucuronide: Another glucuronidated metabolite of Vitamin D3, formed from Calcidiol.

Ergocalciferol Glucuronide: A glucuronidated metabolite of Ergocalciferol (Vitamin D2).

Uniqueness: Cholecalciferol Glucuronide is unique in its specific role in the metabolism of Cholecalciferol (Vitamin D3). While similar compounds like Calcidiol Glucuronide and Ergocalciferol Glucuronide also undergo glucuronidation, they differ in their precursor forms and specific metabolic pathways. This compound is particularly significant due to its direct involvement in the regulation of Vitamin D3 levels and its impact on various physiological processes.

Activité Biologique

Cholecalciferol glucuronide (25OHD3-G) is a conjugated form of vitamin D3 that has garnered attention for its potential biological activities and metabolic implications. This article delves into the biological activity of this compound, examining its metabolic pathways, physiological roles, and clinical significance based on diverse research findings.

Overview of this compound

Cholecalciferol (vitamin D3) is primarily known for its role in calcium homeostasis and bone health. Upon synthesis in the skin or ingestion, it undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 (25OHD3), which is then further converted into biologically active forms such as calcitriol (1,25-dihydroxyvitamin D3). However, a significant portion of 25OHD3 is also metabolized into glucuronide conjugates through phase II metabolism, primarily via UDP-glucuronosyltransferase enzymes. These conjugates are believed to play a role in the regulation and excretion of vitamin D metabolites.

Metabolic Pathways

The metabolism of cholecalciferol involves several key steps:

- Hydroxylation : Cholecalciferol is converted to 25OHD3 in the liver.

- Conjugation : 25OHD3 can be conjugated to form 25OHD3-G through glucuronidation.

- Deconjugation : Enzymes such as beta-glucuronidase can hydrolyze 25OHD3-G back to its active form, potentially reactivating its biological effects.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its role in calcium homeostasis and potential implications for health:

- Calcium Regulation : Research indicates that this compound retains some biological activity, particularly in the context of calcium metabolism. A study demonstrated that vitamin D3 3β-glucosiduronate (a related compound) was biologically active in vivo, suggesting that similar glucuronides may influence calcium homeostasis indirectly by being hydrolyzed back to active forms .

- Serum Levels and Health Outcomes : A study analyzing serum samples from older men found that while glucuronide conjugates constitute a smaller fraction of circulating vitamin D metabolites compared to sulfated forms, their presence is still significant. The study emphasized that measuring both conjugated and unconjugated forms may provide a more comprehensive assessment of vitamin D status and its implications for health .

Table 1: Summary of Key Research Findings on this compound

Clinical Significance

The clinical significance of this compound lies in its potential impact on various health conditions associated with vitamin D deficiency:

- Bone Health : Adequate levels of vitamin D are crucial for maintaining bone density and preventing osteoporosis. The role of glucuronides may be particularly important in individuals with impaired renal function where active vitamin D synthesis is compromised.

- Cardiovascular Health : Emerging evidence suggests that vitamin D metabolites may influence cardiovascular health through mechanisms involving inflammation and vascular function. The modulation by glucuronides could be relevant in understanding these pathways .

Propriétés

IUPAC Name |

(3S,4S,5S,6R)-6-[(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMHKPFJPOTDCW-QNSBVHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.